molecular formula C12H15BrO4 B13677358 Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13677358
M. Wt: 303.15 g/mol
InChI Key: IWNJMGFCENFWJD-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate (CAS 1457750-52-5) is a β-hydroxy ester with the molecular formula C₁₂H₁₅BrO₄ and a molecular weight of 303.15 g/mol . It features a 3-bromo-4-methoxyphenyl group attached to a 3-hydroxypropanoate backbone. This compound is used in synthetic organic chemistry, particularly in studies involving kinetic resolution (KR) and stereochemical analysis . Its GHS classification includes warnings for skin/eye irritation and respiratory sensitivity (H315, H319, H335), necessitating careful handling .

Properties

Molecular Formula

C12H15BrO4

Molecular Weight

303.15 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C12H15BrO4/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8/h4-6,10,14H,3,7H2,1-2H3

InChI Key

IWNJMGFCENFWJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OC)Br)O

Origin of Product

United States

Preparation Methods

Reformatsky Reaction Approach

One of the most reported methods for synthesizing β-hydroxy esters like this compound is the Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde in the presence of zinc.

  • Procedure:
    • Activated zinc powder is heated in THF to around 70 °C.
    • Ethyl bromoacetate or ethyl iodoacetate is added dropwise to generate the zinc enolate intermediate.
    • Subsequently, 3-bromo-4-methoxybenzaldehyde is added slowly to the reaction mixture.
    • The reaction is maintained at elevated temperature (e.g., 70 °C) for a short period (around 15 minutes to several hours).
    • After completion, the mixture is cooled, diluted with ethyl acetate, and washed with brine.
    • The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure.
    • The crude product is purified by column chromatography to yield the pure β-hydroxy ester.

This method provides good yields and is applicable for substrates with electron-withdrawing or donating groups on the aromatic ring.

Catalytic Enantioselective Reformatsky Reaction

For obtaining enantiomerically enriched this compound, catalytic enantioselective Reformatsky reactions have been developed:

  • Catalyst: Prolinol-based ligands with zinc reagents (e.g., diethylzinc) are used.
  • Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures in ether solvents.
  • Outcome: High enantioselectivity and yields have been reported, making this method suitable for pharmaceutical applications.

Alternative α-Alkyl-β-Ketoester Synthesis

A related synthetic route involves the formation of α-alkyl-β-ketoesters via catalytic reactions in aqueous media:

  • Method: Refluxing dihydropyridine esters with appropriate substrates in water at 100 °C for 24 hours in the presence of a catalyst.
  • Workup: Extraction with ethyl acetate, washing with brine, drying, and purification by silica gel chromatography.
  • Relevance: Although this method is more commonly applied to β-ketoesters, it may be adapted for hydroxyesters with appropriate modifications.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Purification Notes
Reformatsky Reaction Activated Zn, ethyl bromoacetate, aldehyde THF, 70 °C, 15 min to several h Silica gel column chromatography Reliable, moderate to high yield
Enantioselective Reformatsky Diethylzinc, prolinol ligand, ethyl iodoacetate Ether solvents, rt to mild heat Chromatography High enantioselectivity, pharmaceutical relevance
α-Alkyl-β-ketoester synthesis Dihydropyridine esters, catalyst H2O, reflux 100 °C, 24 h Silica gel chromatography Adaptable for hydroxyesters

Analytical Characterization

The synthesized this compound is typically characterized by:

Research Notes and Considerations

  • The presence of the bromine atom on the aromatic ring allows for further functionalization via cross-coupling reactions if needed.
  • The methoxy group influences the electronic properties of the aromatic ring, affecting reactivity and biological activity.
  • The hydroxy group on the propanoate chain may enable further derivatization or serve as a handle for conjugation.
  • Reaction conditions such as solvent choice, temperature, and catalyst loading significantly affect yield and selectivity.
  • Purification by silica gel chromatography is standard, but recrystallization may be used depending on the product’s physical properties.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanol.

    Substitution: 3-(3-methoxy-4-methoxyphenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively, making the compound versatile in different chemical environments. The ester group can undergo hydrolysis to release the corresponding acid, which can further react with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate (CAS 1599986-46-5)
  • Molecular Formula : C₁₂H₁₅BrO₃
  • Key Difference : The 4-methoxy group in the target compound is replaced with a 4-methyl group.
  • Impact :
    • The methyl group is less polar than methoxy, reducing hydrogen-bonding capacity and solubility in polar solvents.
    • Molecular weight decreases to 287.15 g/mol due to the lower mass of -CH₃ vs. -OCH₃ .
Ethyl 3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate (CAS 2755723-70-5)
  • Key Difference : Additional chloro (Cl) and fluoro (F) substituents at positions 2 and 4.
  • Impact :
    • Increased halogenation enhances electrophilicity , making the compound more reactive in cross-coupling reactions.
    • Steric hindrance from multiple halogens may slow down nucleophilic attacks compared to the target compound .
Ethyl (S)-3-(4-Nitrophenyl)-3-hydroxypropanoate (S)-2e
  • Key Difference: Nitro (-NO₂) group at the 4-position.
  • Impact :
    • The strong electron-withdrawing nitro group significantly alters electronic properties, increasing acidity of the hydroxyl group (pKa ~8–10).
    • This enhances reactivity in base-catalyzed esterifications or condensations .

Backbone and Functional Group Modifications

Methyl 3-Amino-3-(3-methoxyphenyl)propanoate Hydrochloride (CAS 1269634-11-8)
  • Key Difference: Amino (-NH₂) replaces the hydroxyl (-OH), and the ester is methyl instead of ethyl.
  • Impact: The amino group introduces basicity, enabling salt formation (e.g., hydrochloride) for improved solubility in aqueous media.
Ethyl-3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate
  • Key Difference : Incorporates a dioxolane ring and difluoro groups.
  • Impact :
    • The dioxolane ring provides rigidity, influencing conformational preferences in catalysis.
    • Fluorine atoms increase lipophilicity , enhancing membrane permeability in drug design .

Physicochemical Properties

Property Target Compound 4-Methyl Analog Nitro Analog Difluoro-Dioxolane Analog
Molecular Weight 303.15 287.15 285.22 ~320 (estimated)
Polar Groups -OH, -OCH₃ -OH, -CH₃ -OH, -NO₂ -OH, -F, dioxolane
Solubility Moderate in DCM/THF Higher in hexane Low in non-polar High in CHCl₃
Reactivity Moderate Low High Moderate

Biological Activity

Ethyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H17BrO4C_{13}H_{17}BrO_4 and a molecular weight of approximately 317.18 g/mol. The structure features a hydroxypropanoate moiety with a bromine atom and a methoxy group on the aromatic ring, which are critical for its biological interactions and reactivity.

Property Value
Molecular FormulaC13H17BrO4C_{13}H_{17}BrO_4
Molecular Weight317.18 g/mol
Functional GroupsHydroxy, Bromo, Methoxy
Structural CharacteristicsAromatic Ring

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and esterification processes. The presence of bromine enhances the compound's binding affinity to biological targets, potentially modulating enzyme activity and receptor interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on tumor growth in xenograft models. For instance, related compounds have shown high antiproliferative activity against various cancer cell lines, suggesting that this compound may also possess similar properties .

  • Case Study : In vitro studies demonstrated that structurally related compounds inhibited telomerase activity, leading to reduced proliferation in cancer cells without affecting normal cells significantly .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Modulation : The bromine substituent enhances interaction with specific enzymes, potentially affecting metabolic pathways related to inflammation and cancer progression.
  • Cell Signaling Pathways : The compound may influence key signaling pathways involved in cell proliferation and apoptosis, such as those mediated by oxidative stress .

Therapeutic Applications

Due to its structural features, this compound is being explored for various therapeutic applications:

  • Anti-inflammatory Agents : Its ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory drugs.
  • Cancer Therapeutics : Ongoing research aims to elucidate its potential as an anticancer agent targeting specific tumor markers.

Q & A

Basic Research Question

TechniqueKey Signals
¹H-NMR (CDCl₃)δ 1.25 (t, 3H, CH₂CH₃), δ 3.85 (s, 3H, OCH₃), δ 4.15 (q, 2H, OCH₂), δ 4.75 (s, 1H, OH), δ 7.2–7.6 (m, 3H, aromatic)
IR 3450 cm⁻¹ (OH stretch), 1725 cm⁻¹ (ester C=O), 1250 cm⁻¹ (C-O of methoxy)
MS m/z 303 [M+H]⁺ (major fragment at m/z 257 from loss of –OCH₂CH₃)

How do solvent polarity and temperature affect the compound’s stability in catalytic hydrogenation studies?

Advanced Research Question
In hydrogenation reactions , polar aprotic solvents (e.g., DMF) stabilize the intermediate enolate but may promote ester hydrolysis. Non-polar solvents (e.g., toluene) reduce hydrolysis but slow reaction kinetics.

  • Optimal Conditions :
    • 40–60°C with Pd/C catalyst in ethanol/water (9:1) to balance reactivity and stability.
    • Monitoring by TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) to detect byproducts .

What computational methods are suitable for modeling the electronic effects of the bromine and methoxy substituents?

Advanced Research Question
Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) predicts substituent effects on electron density:

  • Bromine : Electron-withdrawing via inductive effects, lowering HOMO energy (-6.8 eV).
  • Methoxy : Electron-donating resonance, increasing electron density on the aromatic ring.
  • Applications : Predict regioselectivity in electrophilic substitution or nucleophilic attack .

How can contradictions in reported melting points or spectral data be resolved?

Q. Methodological Guidance

  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to verify melting points (reported range: 92–95°C).
  • Batch Variability : Compare multiple synthesis batches via HPLC (C18 column, acetonitrile/water gradient) to identify impurities.
  • Interlab Validation : Cross-reference data with independent studies using standardized NMR protocols (e.g., ERETIC2 calibration) .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

  • Reaction Exotherms : Control via gradual reagent addition and jacketed reactors.
  • Purification : Use fractional distillation (bp ~187°C at 760 mmHg) or preparative HPLC for high-purity batches (>98%).
  • Regulatory Compliance : Ensure residual solvent levels (e.g., ethanol <5000 ppm) meet ICH guidelines .

How does the hydroxyl group’s hydrogen-bonding capability influence crystallization behavior?

Advanced Research Question
The hydroxyl group forms intramolecular hydrogen bonds with the ester carbonyl, favoring planar conformations. This reduces crystallization propensity, necessitating:

  • Co-crystallization Agents : Use of 4-dimethylaminopyridine (DMAP) to stabilize lattice structures.
  • Solvent Screening : High-polarity solvents (e.g., acetone/water mixtures) to enhance nucleation .

Notes on Evidence Utilization:

  • Cross-referenced physicochemical data (e.g., boiling points, NMR shifts) from multiple sources ().
  • Highlighted methodological conflicts (e.g., solvent effects in hydrogenation) using contradictory evidence .

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